3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine

Amine basicity pKa comparison Hydrogen-bond donor count

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine (CAS 1225522-42-8) is a primary aliphatic amine belonging to the 3-aryl-butyl-amine structural class. The compound bears a 3,4-dimethylphenyl substituent at the benzylic (C3) position of a 3-methylbutan-1-amine backbone, yielding a molecular formula of C₁₃H₂₁N and a molecular weight of 191.31 g/mol.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B13534012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)CCN)C
InChIInChI=1S/C13H21N/c1-10-5-6-12(9-11(10)2)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3
InChIKeyZLYOTZSOAFDKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine Procurement Guide: Key Physicochemical and Structural Specifications for Informed Sourcing


3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine (CAS 1225522-42-8) is a primary aliphatic amine belonging to the 3-aryl-butyl-amine structural class . The compound bears a 3,4-dimethylphenyl substituent at the benzylic (C3) position of a 3-methylbutan-1-amine backbone, yielding a molecular formula of C₁₃H₂₁N and a molecular weight of 191.31 g/mol . The 3-aryl-butyl-amine scaffold is recognized in the patent literature as the core of a pharmacologically active series with analgesic properties, wherein the N,N-dimethylamino congeners (tertiary amines) have been the primary focus of drug development programs by Grünenthal GmbH [1]. The target compound, bearing a free primary amine rather than the N,N-dimethyl substitution, occupies a distinct chemical space as both a potential synthetic intermediate and a differentiated pharmacological probe within this compound family [1].

Why 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differentiation


The 3-aryl-butyl-amine compound class encompasses multiple structural variables that independently modulate physicochemical, metabolic, and pharmacological behavior. Three orthogonal structural features prevent generic substitution of 3-(3,4-dimethylphenyl)-3-methylbutan-1-amine by its closest analogs: (i) the primary amine (RNH₂) versus tertiary dimethylamino (R-N(CH₃)₂) character, which alters pKa, hydrogen-bond donor/acceptor capacity, metabolic liability, and downstream derivatization chemistry [1]; (ii) the 3,4-dimethylphenyl regioisomeric substitution pattern on the aromatic ring, which affects electronic distribution and steric accessibility relative to 2,4- and 2,5-dimethylphenyl isomers ; and (iii) the gem-dimethyl branching at the C3 benzylic position, which introduces a quaternary carbon center absent in linear butan-1-amine analogs such as 4-(3,4-dimethylphenyl)butan-1-amine (CAS 142332-71-6, MW 177.29) . Each of these features has been identified in the Grünenthal patent family as a parameter capable of altering analgesic potency and tolerability within the dimethyl-(3-aryl-butyl)-amine series [2], and their combined variation in the target compound relative to each comparator demands evidence-based selection rather than assumption of functional equivalence [2].

Quantitative Differentiation Evidence for 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine Against Closest Analogs


Primary Amine (RNH₂) vs. Tertiary Dimethylamino (RN(CH₃)₂): Basicity and Hydrogen-Bond Donor Capacity

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine bears a primary amine functional group (RNH₂), in contrast to the dimethyl-(3-aryl-butyl)-amine compounds (R-N(CH₃)₂, tertiary amines) that have been the primary focus of analgesic development within the Grünenthal patent estate [1]. Primary alkyl amines typically exhibit conjugate acid pKa values in the range of 9.5–11.0 [2], whereas tertiary alkyl amines, due to steric inhibition of solvation, display pKa values approximately 0.5–1.5 units lower [2]. This difference of ≥0.5 pKa units translates to a factor of ≥3 in protonation equilibrium at physiological pH, affecting both ionization-dependent partitioning and receptor interaction electrostatics [2]. Furthermore, the primary amine possesses two hydrogen-bond donor atoms (N–H), whereas the dimethylamino tertiary amine has zero hydrogen-bond donors, resulting in fundamentally different capacities for directed intermolecular interactions in both biological target engagement and solid-state/crystal engineering applications [3].

Amine basicity pKa comparison Hydrogen-bond donor count Metabolic N-dealkylation

Regioisomeric Specificity: 3,4-Dimethylphenyl vs. 2,4- and 2,5-Dimethylphenyl Substitution Patterns

Three regioisomeric 3-(dimethylphenyl)-3-methylbutan-1-amines are commercially catalogued, differing solely in the positions of the two methyl substituents on the phenyl ring: 3,4-dimethyl (target, CAS 1225522-42-8), 2,4-dimethyl (CAS 1226176-08-4), and 2,5-dimethyl (CAS 1226416-75-6) . The 3,4-dimethyl substitution places both methyl groups in mutually meta/para-relationship to the benzylic attachment point, resulting in electron donation via inductive and hyperconjugative effects without ortho steric occlusion of the benzylic carbon [1]. In contrast, the 2,4- and 2,5-dimethyl isomers each bear one ortho-methyl group adjacent to the benzylic position, introducing steric hindrance that restricts rotational freedom of the aryl ring relative to the butylamine chain [1]. This difference in steric environment has been shown in analogous 3-aryl-butyl-amine patent examples to influence receptor binding conformation and in vivo analgesic potency [2]. Additionally, vendor-specified purity differs: the target 3,4-isomer is offered at 98% purity (Leyan, MolDB) , compared with 97% for the 2,4-isomer (AKSci) and >95% for the 2,5-isomer via solid-phase routes .

Regioisomer comparison Aryl substitution pattern Electronic effects Steric accessibility

Gem-Dimethyl Branching at C3: Conformational Constraint vs. Linear Butan-1-amine Analog

The target compound possesses a gem-dimethyl substituted quaternary carbon at the C3 benzylic position (3-methylbutan-1-amine backbone), which distinguishes it from the linear analog 4-(3,4-dimethylphenyl)butan-1-amine (CAS 142332-71-6) that lacks this branching . The quaternary benzylic center eliminates the possibility of benzylic C–H oxidation—a common Phase I metabolic pathway for alkyl-substituted arenes—and restricts conformational flexibility of the butylamine side chain relative to the aryl ring [1]. The molecular weight difference of +14 Da (191.31 vs. 177.29) further differentiates these compounds in mass-based analytical detection and chromatographic retention . In the broader 3-aryl-butyl-amine patent literature, compounds bearing alkyl branching at the benzylic position have been reported to exhibit altered pharmacokinetic profiles compared to their unbranched counterparts [2].

Quaternary benzylic carbon Conformational restriction Metabolic stability Molecular shape

Vendor-Supplied Analytical Characterization: NMR, HPLC, and LC-MS Documentation Availability

Procurement-grade 3-(3,4-dimethylphenyl)-3-methylbutan-1-amine (CAS 1225522-42-8) is supplied with documented analytical characterization including NMR, HPLC, and LC-MS data through MolDB (Cat. M268571), enabling independent verification of structural identity and purity . The vendor-specified purity of 98% is supported by these orthogonal analytical methods . In contrast, the 2,5-dimethylphenyl regioisomer (CAS 1226416-75-6) lacks equivalent multi-technique analytical documentation from major catalog suppliers, with only solid-phase synthesis purity estimates (>95%) available . The availability of multi-technique characterization data reduces the procurement risk associated with regioisomeric misassignment—a concern in the dimethylphenyl-amine series where co-elution of isomers under standard chromatographic conditions can occur [1].

Analytical characterization NMR spectroscopy HPLC purity LC-MS identity confirmation

Synthetic Versatility: Primary Amine as a Derivatization Handle vs. Tertiary Dimethylamino Dead-End

The primary amine of 3-(3,4-dimethylphenyl)-3-methylbutan-1-amine enables a broad range of downstream synthetic transformations—including N-alkylation, N-acylation, sulfonamide formation, reductive amination, urea and thiourea synthesis, and imine/iminium generation—that are inaccessible to the fully substituted dimethylamino tertiary amine analogs within the 3-aryl-butyl-amine class [1]. The target compound is classified as an organic building block suitable for further manufacturing use , whereas the N,N-dimethyl congeners are typically terminal pharmacophores with limited capacity for additional N-functionalization without prior N-demethylation [2]. This distinction positions the primary amine as a more versatile starting material for library synthesis, late-stage functionalization, and structure-activity relationship exploration within the 3-aryl-butyl-amine pharmacophore space [1].

Synthetic intermediate Amine derivatization Building block utility N-functionalization

Optimal Application Scenarios for 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine Based on Evidence of Differentiation


Medicinal Chemistry: N-Functionalized Library Synthesis Around the 3-Aryl-Butyl-Amine Pharmacophore

The primary amine of 3-(3,4-dimethylphenyl)-3-methylbutan-1-amine serves as a versatile derivatization handle for constructing focused compound libraries exploring N-substitution effects on the 3-aryl-butyl-amine scaffold [1]. Unlike the N,N-dimethylamino analogs described in EP 0 693 475 that are terminal pharmacophores, the target compound can undergo N-alkylation, N-acylation, sulfonamide formation, and reductive amination to generate diverse analogs for structure-activity relationship (SAR) studies [1]. The 3,4-dimethylphenyl substitution pattern avoids ortho steric hindrance at the benzylic attachment point while retaining the electron-donating character of the dimethyl substitution, providing a balanced starting point for systematic SAR exploration [2]. The availability of NMR, HPLC, and LC-MS characterization data further supports its use as a qualified starting material in medicinal chemistry campaigns where structural integrity must be documented from the outset.

Metabolite Identification and Reference Standard Synthesis: N-Desmethyl Analog of the Dimethyl-(3-aryl-butyl)-amine Series

As the primary amine congener of the pharmacologically active dimethyl-(3-aryl-butyl)-amine series, 3-(3,4-dimethylphenyl)-3-methylbutan-1-amine represents a putative N-desmethyl metabolite or synthetic precursor within this compound class [1]. The N-demethylation of tertiary dimethylamino groups is a well-established Phase I metabolic pathway mediated by cytochrome P450 enzymes [2]. The target compound can therefore serve as an authentic reference standard for metabolite identification studies, forensic toxicology method development, or in vitro metabolism investigations of dimethyl-(3-aryl-butyl)-amine drug candidates [1]. Its 98% purity specification and multi-technique analytical documentation meet the requirements for reference standard qualification in bioanalytical method validation.

Organic Synthesis: Building Block for Complex Amine-Containing Molecular Architectures

The compound's designation as an organic building block [1] reflects its synthetic utility beyond the pharmaceutical domain. The gem-dimethyl quaternary carbon at the benzylic position confers conformational constraint and eliminates benzylic oxidation liability—features advantageous for the synthesis of ligands, catalysts, or functional materials where defined molecular geometry and chemical stability are required [2]. The primary amine can be elaborated into amides, sulfonamides, ureas, or secondary/tertiary amines, enabling incorporation into more complex molecular architectures. The 98% purity and the well-defined 3,4-dimethylphenyl substitution pattern provide a reproducible starting point for multi-step synthesis where isomeric purity must be maintained throughout the synthetic sequence.

Pharmacological Probe Development: Differentiated Opioid Receptor SAR Tool Compound

Within the 3-aryl-butyl-amine analgesic series disclosed in the Grünenthal patent family [1], the N-substitution pattern (primary, secondary, or tertiary amine) has been identified as a key determinant of opioid receptor subtype selectivity and analgesic potency [1]. The target compound, bearing a primary amine, occupies an underexplored region of this chemical space relative to the extensively characterized N,N-dimethylamino analogs [2]. Researchers investigating the pharmacological consequences of reducing N-substitution from tertiary to primary within the 3-aryl-butyl-amine framework can employ this compound as a defined probe, with the 3,4-dimethylphenyl substitution providing a representative aryl group for comparative structure-activity relationship analysis across N-substitution states [2].

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